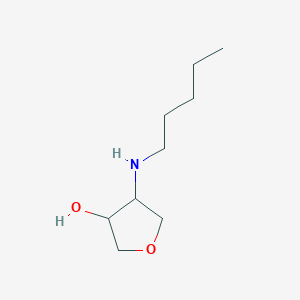
4-(Pentylamino)tetrahydrofuran-3-ol
Overview
Description
4-(Pentylamino)tetrahydrofuran-3-ol is a useful research compound. Its molecular formula is C9H19NO2 and its molecular weight is 173.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(Pentylamino)tetrahydrofuran-3-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.
This compound has a unique chemical structure that may influence its biological properties. The presence of the pentylamino group and the tetrahydrofuran ring contributes to its potential interactions with biological systems.
Biological Activities
Research into the biological activities of this compound reveals several key areas of interest:
1. Antitumor Activity
A study on related tetrahydrofuran derivatives indicated that compounds with similar structures exhibited significant antitumor activity. For instance, certain derivatives demonstrated IC50 values lower than that of Doxorubicin, a well-known chemotherapeutic agent. This suggests that this compound may also possess antitumor properties, warranting further investigation.
2. Toxicological Profile
The toxicological assessment of similar compounds indicates that they may not be persistent or bioaccumulative. For example, studies on 2-(3-phenylpropyl)tetrahydrofuran revealed no mutagenic effects in the Ames test and no clastogenic activity in micronucleus tests, suggesting a favorable safety profile for compounds in this class . This information can be extrapolated to hypothesize about the safety of this compound.
The mechanism by which tetrahydrofuran derivatives exert their biological effects is an area of active research. For instance, some studies have indicated that these compounds may interact with specific cellular pathways involved in cancer progression and apoptosis . Understanding the precise mechanism will require further molecular studies and possibly structural analyses.
Case Study 1: Antitumor Activity
In a recent study focusing on novel tetrahydroquinoline derivatives, several compounds were synthesized and evaluated for their antitumor activity in vitro. The findings suggested that structural modifications could enhance potency against cancer cells, paralleling the potential modifications of this compound for improved efficacy .
Case Study 2: Neuroprotective Effects
Another relevant area of research involves neuroprotective effects attributed to tetrahydrofuran derivatives. Compounds designed to target dopamine receptors showed promise in reversing symptoms in Parkinson's disease models, indicating that similar structural features in this compound might confer neuroprotective properties .
Properties
IUPAC Name |
4-(pentylamino)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-2-3-4-5-10-8-6-12-7-9(8)11/h8-11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYVBKWBXIPMFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1COCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734057 | |
| Record name | 4-(Pentylamino)oxolan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1178075-08-5 | |
| Record name | 4-(Pentylamino)oxolan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















